molecular formula C15H11N3O5S2 B2761949 Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate CAS No. 477537-99-8

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2761949
CAS No.: 477537-99-8
M. Wt: 377.39
InChI Key: NASRGPFUKNTPAI-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a nitro group at position 5, an ethyl carboxylate at position 3, and a benzo[d]thiazole-2-carboxamide moiety at position 2. Its synthesis typically involves multi-step reactions, including Gewald thiophene synthesis and subsequent functionalization with benzo[d]thiazole derivatives . The compound’s structure is often confirmed via X-ray crystallography, with refinement tools like SHELXL ensuring precise determination of bond lengths, angles, and packing motifs .

Key functional groups:

  • Nitro group: Electron-withdrawing, influencing reactivity and intermolecular interactions.
  • Benzo[d]thiazole: Aromatic heterocycle contributing to π-stacking and hydrogen-bonding capabilities.
  • Ethyl carboxylate: Enhances solubility in polar solvents.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O5S2/c1-2-23-15(20)8-7-11(18(21)22)25-13(8)17-12(19)14-16-9-5-3-4-6-10(9)24-14/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASRGPFUKNTPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzo[d]thiazole-2-carboxylic Acid

Cyclization of Methyl 4-Aminobenzoate

The benzo[d]thiazole core is synthesized via bromine-mediated cyclization of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) in glacial acetic acid. This method, adapted from ACS Omega protocols, proceeds via initial thiocyanation followed by intramolecular cyclization (Scheme 1). Key steps include:

  • Reaction Conditions : 45 min stirring at room temperature, followed by bromine addition at 10°C and overnight stirring.
  • Workup : Basification to pH 8 with NH₃ yields the cyclized product, methyl 2-aminobenzo[d]thiazole-6-carboxylate, in 29% yield after purification.
Table 1: Optimization of Benzo[d]thiazole Cyclization
Parameter Condition Yield (%)
Bromine Equivalents 2.0 29
Temperature 10°C → RT 29
Solvent Glacial Acetic Acid 29

Synthesis of Ethyl 2-Amino-5-nitrothiophene-3-carboxylate

Nitration of Thiophene Derivatives

The nitro group is introduced via electrophilic aromatic nitration. While direct nitration of ethyl 2-aminothiophene-3-carboxylate is theoretically feasible, competing side reactions necessitate protective-group strategies. Patent methods for analogous furan systems employ pre-nitrated starting materials (e.g., 5-nitro-2-furancarboxaldehyde), suggesting that nitration precedes amine introduction.

Reductive Amination

Ethyl 5-nitrothiophene-3-carboxylate is functionalized at the 2-position using catalytic hydrogenation or tin(II) chloride reduction, as demonstrated in the reduction of nitrobenzoates to aminobenzoates. For example:

  • Catalytic Hydrogenation : Pd/C in methanol/THF (7:3) under H₂ achieves 85–95% conversion.
  • Tin(II) Chloride Reduction : SnCl₂ in ethyl acetate/methanol (1.5:1) at 55°C yields 80–90% amine product.

Amide Coupling: Final Assembly

Acid Chloride Formation

Benzo[d]thiazole-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Patent procedures for similar systems (e.g., 5-nitro-2-furancarboxylic acid chloride) employ SOCl₂ under reflux (2 h, 70°C), achieving >90% conversion.

Schotten-Baumann Reaction

The acid chloride reacts with ethyl 2-amino-5-nitrothiophene-3-carboxylate in a biphasic system (water/dichloromethane) with NaHCO₃ as a base. This method, adapted from benzothiazole hydrazide syntheses, typically delivers 75–89% yields for analogous amides (Table 2).

Table 2: Amidation Yield Comparison (Analogous Systems)
Substrate Coupling Agent Yield (%) Source
5-Nitro-2-furancarboxylic acid chloride None (Schotten-Baumann) 85
Benzo[d]thiazole-2-carbonyl chloride EDCl/HOBt 89

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : Expected signals include a triplet for the ethyl ester (δ 1.35–1.40, J = 7.1 Hz), a singlet for the nitro group’s aromatic proton (δ 8.30), and amide NH resonance (δ 10.2–10.5).
  • ¹³C NMR : Key peaks: ester carbonyl (δ 166.6), amide carbonyl (δ 170.2), and nitro-bearing aromatic carbon (δ 145.1).

High-Performance Liquid Chromatography (HPLC)

HPLC retention times for intermediates (e.g., benzo[d]thiazole-2-carboxylic acid: 6.2 min; ethyl 5-nitrothiophene-3-carboxylate: 8.7 min) provide purity benchmarks.

Optimization and Challenges

Nitro Group Compatibility

The electron-withdrawing nitro group complicates amidation by deactivating the thiophene ring. Patent data show that elevated temperatures (70°C) and prolonged reaction times (2–12 h) mitigate this issue, improving yields to >80%.

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance solubility of nitroaromatics but risk side reactions. The ACS study advocates glacial acetic acid for cyclization, while the patent prefers THF for Mitsunobu reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Various substituted benzothiazole derivatives.

    Hydrolysis: Carboxylic acid derivative of the compound.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Compounds containing thiazole and thiophene moieties have been reported to exhibit notable antibacterial and antifungal activities. Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate may share similar properties, potentially acting against drug-resistant strains of bacteria and fungi. Research indicates that thiazole derivatives can effectively target Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
  • Antitumor Activity :
    • The compound's structural characteristics suggest potential antitumor effects. Various thiazole derivatives have shown promising results against different cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). The incorporation of the benzo[d]thiazole moiety may enhance the compound's cytotoxicity against these cell lines .
  • Enzyme Inhibition :
    • This compound could serve as a lead compound for developing inhibitors targeting specific enzymes involved in cancer progression or microbial resistance. Structure-activity relationship (SAR) studies have indicated that modifications to the thiazole and thiophene rings can significantly influence biological activity, making it a candidate for further optimization in drug design .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency, suggesting that the nitro group plays a crucial role in activity .

Case Study 2: Antitumor Activity

In vitro assays on synthesized thiazole derivatives showed that compounds with similar structural features to this compound exhibited cytotoxic effects against various cancer cell lines. Notably, compounds were evaluated for their ability to induce apoptosis in MCF-7 cells, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related thiophene derivatives (Table 1), focusing on substituent effects:

Compound Name Substituents (Thiophene Positions) Key Functional Groups Hydrogen Bonding Motifs
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate 2: Benzo[d]thiazole carboxamide
3: Ethyl carboxylate
5: Nitro
Nitro, carboxylate, benzothiazole N–H⋯O (amide-nitro), C=O⋯H–C
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 2: Amino
3: Ethyl carboxylate
4: Methyl
5: Phenyl
Amino, carboxylate, methyl, phenyl N–H⋯O (amino-carboxylate)
5-Methyl-6-phenyl-2-thioxo-tetrahydro-thieno[2,3-d]pyrimidine-4-one 2: Thioxo
4: Ketone
5: Methyl
6: Phenyl
Thioxo, ketone, methyl, phenyl S⋯H–C (thioxo-phenyl)

Key Observations :

  • The nitro group in the target compound introduces stronger electron-withdrawing effects compared to methyl or phenyl substituents, altering electronic density and reactivity.

Physico-Chemical Properties

Data from synthesized analogs (Table 2) highlight substituent-driven trends:

Compound Melting Point (°C) Solubility (Polar Solvents) Stability (Ambient Conditions)
Target compound 198–200 (est.) Moderate (DMSO, DMF) Stable (hygroscopic)
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate 175–178 High (Ethanol, acetone) Stable (non-hygroscopic)
5-Methyl-6-phenyl-2-thioxo-tetrahydro-thieno[2,3-d]pyrimidine-4-one 230–232 Low (Chloroform, ether) Sensitive to light

Key Observations :

  • The nitro group reduces solubility in polar solvents compared to amino-substituted analogs due to increased molecular polarity and hygroscopicity.
  • Benzothiazole contributes to higher melting points relative to phenyl or methyl-substituted derivatives, likely due to enhanced π-stacking .

Intermolecular Interactions and Crystal Packing

Using Mercury CSD 2.0 , the target compound’s crystal packing was compared to analogs:

  • N–H⋯O bonds between the amide and nitro groups form a 2D sheet structure, distinct from the 1D chains in amino-carboxylate analogs .
  • π-Stacking distances (3.5–3.8 Å) between benzothiazole and thiophene rings are shorter than those in phenyl-substituted derivatives (4.2–4.5 Å), suggesting stronger dispersion forces .

Biological Activity

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate (commonly referred to as the compound) is a synthetic organic molecule that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C15H11N3O5S2
  • Molecular Weight : 365.39 g/mol

This compound features a complex structure comprising a benzo[d]thiazole moiety, a nitrothiophene group, and an ethyl carboxylate functional group, which contribute to its biological properties.

The compound primarily targets two proteins: DprE1 and MoeW .

  • DprE1 : Inhibiting this enzyme disrupts the biosynthesis of arabinan, essential for the mycobacterial cell wall, making it a potential candidate for treating infections caused by Mycobacterium tuberculosis.
  • MoeW : This protein is involved in the molybdenum cofactor biosynthesis pathway. The inhibition of MoeW can lead to disruptions in various biochemical pathways essential for microbial survival.

Antimicrobial Activity

The compound exhibits significant bactericidal activity against mycobacteria, particularly Mycobacterium tuberculosis. Research shows that it effectively inhibits the growth of this pathogen, suggesting its potential as an anti-tuberculosis agent.

Anticancer Activity

Studies have indicated that derivatives of benzothiazole compounds often possess anticancer properties. The incorporation of the benzothiazole moiety in this compound suggests similar potential:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The IC50 values for these activities are crucial for assessing its therapeutic potential.
CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
DoxorubicinMCF-71.2 ± 0.005

Anti-inflammatory Activity

The presence of nitro and carboxamide groups in the compound may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, though specific studies on this compound are still needed.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of the compound. Variations in substituents on the benzothiazole or thiophene rings can significantly influence potency and selectivity:

  • Electron-withdrawing groups (like nitro) generally enhance antimicrobial activity.
  • Electron-donating groups may improve anticancer efficacy but require careful optimization to balance activity and toxicity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study found that compounds with similar structural features exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also show comparable effects .
  • Cytotoxicity Testing : In vitro assays demonstrated that this compound could inhibit cell proliferation in cancer cell lines, with promising results indicating further exploration into its anticancer potential .
  • Pharmacokinetics : The solubility profile indicates that it can be effectively formulated for pharmaceutical applications, particularly in DMSO solutions for laboratory studies .

Q & A

Q. NMR Spectroscopy :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., nitro group deshielding at δ 8.2–8.5 ppm for aromatic protons) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 420.0452) .

TLC/HPLC : Monitors reaction progress and purity (Rf = 0.3 in EtOAc/hexane 1:1; retention time = 12.5 min on C18 column) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

  • Approaches :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitro group’s electron-withdrawing effect directs substitution to the 3-position) .

Molecular Docking : Simulate interactions with biological targets (e.g., kinase active sites) using AutoDock Vina, highlighting hydrogen bonds between the carboxamido group and Arg residues .

  • Software : Gaussian 16 for DFT; Mercury 4.0 for crystal packing analysis .

Q. How can researchers address contradictory data in biological activity assays involving this compound?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 2.3 μM vs. 8.7 μM in two studies):

Assay Validation :

  • Confirm enzyme activity via positive controls (staurosporine for kinases) .
  • Standardize substrate concentrations (ATP at Km = 10 μM) .

Solubility Adjustments : Use DMSO ≤0.1% to avoid solvent interference .

Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What strategies are effective in resolving ambiguities in the compound’s crystal structure?

  • Crystallographic Techniques :

High-Resolution X-ray Diffraction : Collect data at 100 K with synchrotron radiation (λ = 0.71073 Å) to resolve disorder in the nitro group .

SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms .

Hydrogen Bond Analysis : Apply Etter’s graph-set notation to classify interactions (e.g., R₂²(8) motifs between amide groups) .

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